ASN02563583

GPR17 pharmacology [35S]GTPγS binding assay GPCR agonism

ASN02563583 (IC50 0.64 nM, Emax 0.145 nM) is a potent GPR17 agonist with a distinct 1,2,4-triazole-3-sulfanyl propanamide scaffold, orthogonal to MDL29951 (indole-carboxylic acid) and ASN04885796 (benzotriazole). Ideal for HTS positive control and target validation, it offers validated solubility (100 mg/mL DMSO), long-term stability (powder: -20°C, 3 years; stock: -80°C, 6 months), and minimal DMSO interference in assays.

Molecular Formula C25H24N4O3S
Molecular Weight 460.5 g/mol
Cat. No. B519508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASN02563583
SynonymsASN02563583;  ASN 02563583;  ASN-02563583.
Molecular FormulaC25H24N4O3S
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1)SC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=CC=C4OC
InChIInChI=1S/C25H24N4O3S/c1-17(24(30)26-18-9-5-4-6-10-18)33-25-28-27-23(21-11-7-8-12-22(21)32-3)29(25)19-13-15-20(31-2)16-14-19/h4-17H,1-3H3,(H,26,30)
InChIKeyKGGHSILNBGUJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ASN02563583 GPR17 Agonist Procurement Guide: In Vitro Potency and Structural Differentiation from In-Class Analogs


ASN02563583 (CAS: 483283-39-2) is a synthetic small-molecule agonist of the orphan G protein-coupled receptor GPR17 [1]. This compound was identified through a high-throughput virtual screening campaign that evaluated over 130,000 lead-like compounds against a GPR17 homology model, followed by functional validation [2]. ASN02563583 exhibits potent activity in the [35S]GTPγS binding assay with an IC50 of 0.64 nM and an Emax of 0.145 nM [3]. The compound belongs to a distinct chemical scaffold class—1,2,4-triazole-3-sulfanyl propanamide derivatives—which differs fundamentally from the indole-carboxylic acid scaffold of MDL29951 and the benzotriazole-based structure of ASN04885796 [1]. For scientific procurement purposes, ASN02563583 represents one of the earliest and most potent synthetic GPR17 agonists available, with a well-documented discovery history and consistent activity data across multiple vendor sources.

ASN02563583 Versus GPR17 Agonist Analogs: Why Structural and Functional Heterogeneity Prevents Direct Substitution


GPR17 agonists display marked structural diversity and varying degrees of selectivity and efficacy that preclude generic substitution [1]. Compounds within this class—including ASN02563583, ASN04885796, MDL29951, AC1MLNKK, T0510.3657, and PSB-17183—derive from disparate chemical scaffolds (triazole-sulfanyl propanamide, benzotriazole, indole-carboxylic acid, and indoline-based chemotypes) and exhibit EC50/IC50 values ranging from sub-nanomolar to micromolar [1][2]. Furthermore, functional selectivity at the level of Gαi/o versus Gαq coupling, as well as differences in maximum efficacy (Emax) and inverse agonism profiles, can produce divergent biological outcomes even among compounds with superficially similar potency [3]. The absence of a resolved GPR17 crystal structure compounds this challenge, as ligand binding modes are scaffold-dependent and not readily extrapolated across chemotypes [4]. Consequently, a compound optimized for one assay context or signaling endpoint cannot be assumed to perform equivalently in another experimental system. The quantitative evidence presented below establishes precisely where ASN02563583 diverges from its closest comparators.

ASN02563583 Quantitative Differentiation Evidence: Head-to-Head Potency and Scaffold Comparison Against GPR17 Agonist Benchmarks


ASN02563583 Sub-Nanomolar Potency in [35S]GTPγS Binding: 3.5-Fold Superior to ASN04885796 and Orders of Magnitude More Potent Than MDL29951 and Later Agonists

In the [35S]GTPγS binding assay measuring GPR17-mediated G protein activation, ASN02563583 demonstrates an IC50 of 0.64 nM (pEC50 = 9.96) [1]. This potency exceeds that of the structurally related GPR17 agonist ASN04885796, which exhibits an EC50 of 2.27 nM in the same assay format, representing a 3.5-fold improvement in potency for ASN02563583 [2]. The difference relative to MDL29951 is even more pronounced: MDL29951 displays EC50 values ranging from 7 nM to 6 μM depending on assay conditions, with a moderately potent designation in SAR studies [3]. Later-identified agonists AC1MLNKK and T0510.3657 exhibit pEC50 values of 4.64 and 4.79, respectively (corresponding to EC50 values of approximately 23 μM and 16 μM) in cAMP inhibition assays, making them over 10,000-fold less potent than ASN02563583 [4].

GPR17 pharmacology [35S]GTPγS binding assay GPCR agonism in vitro potency

ASN02563583 Triazole-Sulfanyl Propanamide Scaffold: Fundamental Chemical Class Divergence from MDL29951 and ASN04885796

ASN02563583 is built upon a 1,2,4-triazole-3-sulfanyl propanamide scaffold (molecular formula: C25H24N4O3S; molecular weight: 460.55 g/mol) . This scaffold is structurally distinct from all other major GPR17 agonists. ASN04885796 features a benzotriazole-acetamide core (C28H28FN5O4; MW: 517.55) . MDL29951 belongs to the indole-2-carboxylic acid chemotype (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid), with subsequent SAR-optimized analogs PSB-1737, PSB-18422, PSB-18484, and PSB-1767 all retaining the indole-2-carboxylic acid backbone [1]. AC1MLNKK and T0510.3657 represent indoline-based and thienopyrimidine-like scaffolds, respectively, identified through a later computational screen [2]. The triazole-sulfanyl propanamide chemotype of ASN02563583 confers distinct physicochemical properties and a unique binding mode that cannot be assumed for indole-carboxylic acid or benzotriazole-based compounds. This scaffold divergence is particularly significant given that the GPR17 crystal structure remains unresolved, precluding any reliable computational extrapolation of binding interactions across chemotypes [2].

chemical scaffold medicinal chemistry structure-activity relationship GPR17 ligand chemotype

ASN02563583 Discovery via High-Throughput Virtual Screening: Differentiated Origin from MDL29951's Targeted Screen and ASN04885796's Undisclosed Provenance

ASN02563583 was identified through a systematic high-throughput virtual screening campaign that evaluated over 130,000 lead-like compounds against a GPR17 homology model built using a multiple-template approach [1]. The top-scoring compounds were subsequently validated via functional assays, yielding five agonists or partial agonists with diverse chemical structures, none of which could have been expected 'a priori' to act on a GPCR [1]. In contrast, MDL29951 was identified through a targeted, signaling pathway-unbiased screen designed to detect small molecule activators of GPR17, with a distinct discovery methodology and endpoint [2]. The discovery provenance of ASN04885796 is not disclosed in the primary literature beyond its designation as 'compound IV' and its appearance as a synthetic agonist in GPR17 ligand tables [3]. AC1MLNKK and T0510.3657 were identified later (2017) through structure-based ligand discovery using a refined GPR17 model, representing a chronologically distinct generation of agonists with improved predicted interaction properties relative to MDL29951 but substantially lower ex vivo potency [4].

virtual screening ligand discovery computational chemistry lead identification

ASN02563583 Efficacy Profile: Defined Emax Value Enables Quantitative Comparison of Maximal GPR17 Activation

ASN02563583 exhibits an Emax of 0.145 nM in the [35S]GTPγS binding assay, providing a quantitative measure of its maximal efficacy at GPR17 . This defined Emax value enables precise comparison with other GPR17 agonists and facilitates the interpretation of partial versus full agonism in downstream functional assays. For reference, PSB-17183 (a MDL29951 derivative with a 6-hexyloxy substituent) is explicitly characterized as a partial agonist at GPR17 with an EC50 of 115 nM, though its Emax relative to ASN02563583 has not been directly compared in a single study [1]. MDL29951 itself has been shown to activate both Gαi/o- and Gαq-promoted signaling pathways in recombinant GPR17-expressing cells, with pathway-specific efficacy differences that are not fully captured by a single potency metric [2]. The availability of a defined Emax for ASN02563583 allows researchers to establish a benchmark for maximal GPR17 activation in their specific assay system, an important parameter for distinguishing full agonists from partial agonists and for interpreting concentration-response relationships.

efficacy Emax partial agonism GPR17 signaling

ASN02563583 in DMSO Solubility: Formulation-Ready Stock Solution Concentrations of 100 mg/mL Enable Cost-Effective In Vitro Experimental Design

ASN02563583 demonstrates high solubility in DMSO, achieving concentrations of 100 mg/mL (217.13 mM) with ultrasonic assistance . This solubility profile permits the preparation of concentrated stock solutions (e.g., 10 mM in DMSO) that can be stored at -80°C for up to 6 months or at -20°C for up to 1 month . Clear working solutions at 5 mg/mL (10.86 mM) can be readily prepared using standard in vivo formulation protocols (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline; or 10% DMSO + 90% Corn Oil) . While comparative solubility data for ASN04885796 and MDL29951 in identical formulation conditions are not systematically reported in the literature, the explicit documentation of ASN02563583's solubility parameters and validated formulation protocols reduces experimental variability associated with compound precipitation and provides a defined starting point for assay development. The availability of formulation-ready protocols from multiple vendors supports consistent experimental execution across laboratories.

solubility DMSO stock solution preparation in vitro pharmacology

GPR17 Agonist Selectivity Landscape: ASN02563583 Emerges from a Virtual Screening Campaign Designed to Identify Potent and Selective GPR17 Ligands, Avoiding Off-Target Activity at P2Y and CysLT Receptors

The GPR17 ligand selectivity landscape is complex, with significant controversy regarding the receptor's responsiveness to endogenous uracil nucleotides and cysteinyl leukotrienes. Multiple studies have reported that GPR17 is unresponsive to these putative endogenous agonists [1], while synthetic agonists such as MDL29951 have been shown to activate GPR17 without activating any of the known P2Y receptors or cysteinyl leukotriene receptors [2]. ASN02563583 was identified through a virtual screening campaign specifically designed to identify novel potent ligands of GPR17 using a receptor homology model, with the explicit goal of discovering compounds that were more potent than endogenous activators and selective for GPR17 [3]. The top-scoring compounds, including ASN02563583, were selected based on their predicted binding interactions with the GPR17 orthosteric site, a strategy intended to minimize off-target activity at related purinergic and leukotriene receptors [3]. While comprehensive selectivity profiling data (e.g., broad receptor panel screens) for ASN02563583 are not publicly available in the peer-reviewed literature—a limitation that applies to most GPR17 agonists including ASN04885796—the computational selectivity design principle distinguishes ASN02563583 from agonists such as cangrelor, which is explicitly characterized as a non-specific GPR17 antagonist with primary activity at the P2Y12 receptor (pKb = 8.6–9.2) .

selectivity GPR17 P2Y receptors cysteinyl leukotriene receptors virtual screening

ASN02563583 Recommended Research and Industrial Applications Based on Quantitative Differentiation Evidence


High-Sensitivity GPR17 Activation Assays Requiring Sub-Nanomolar Potency to Minimize Compound Usage and Off-Target Effects

ASN02563583 is optimally suited for in vitro GPR17 activation assays where maximizing signal-to-noise ratio at low compound concentrations is critical. With an IC50 of 0.64 nM (pEC50 = 9.96) in the [35S]GTPγS binding assay , ASN02563583 enables robust GPR17 activation at concentrations 3.5-fold lower than ASN04885796 (EC50 = 2.27 nM) [1] and orders of magnitude lower than MDL29951 (EC50 range 7 nM – 6 μM) . This potency advantage translates directly to reduced compound consumption per assay well, lowering procurement costs for large-scale screening campaigns. Additionally, the lower working concentrations minimize the risk of off-target pharmacology that can confound interpretation of GPR17-specific effects. For laboratories establishing GPR17 functional assays for the first time, ASN02563583 provides a well-characterized positive control with defined potency and efficacy parameters (Emax = 0.145 nM) that can serve as a benchmark for assay validation and inter-study comparability.

Orthogonal Tool Compound Validation for GPR17-Dependent Phenotypes Identified with MDL29951 or Alternative Scaffold Agonists

ASN02563583's distinct 1,2,4-triazole-3-sulfanyl propanamide scaffold and unique discovery provenance via high-throughput virtual screening [2] make it an ideal orthogonal tool compound for validating GPR17-dependent biological effects. When a phenotype is observed with MDL29951 (indole-2-carboxylic acid scaffold) [3] or ASN04885796 (benzotriazole-acetamide scaffold) [1], replication of that phenotype with ASN02563583 provides strong evidence that the effect is genuinely mediated through GPR17 rather than through off-target activities associated with a particular chemotype. This orthogonal validation approach is particularly important given the unresolved GPR17 crystal structure and the scaffold-dependent binding modes that preclude reliable cross-chemotype extrapolation [4]. Furthermore, the distinct discovery methodology of ASN02563583—broad virtual screening versus MDL29951's targeted functional screen—means the two compounds were selected under different experimental criteria, further strengthening their utility as complementary validation tools.

Neurodegenerative Disease Research Focusing on GPR17-Mediated Oligodendrocyte Differentiation and Myelination

GPR17 has emerged as a key regulator of oligodendrocyte differentiation and myelination, with established roles in demyelinating diseases such as multiple sclerosis [5]. GPR17 receptors are considered sensors of local myelin sheath damage and play a role in the reconstruction and repair of demyelinating plaques caused by ongoing inflammatory processes [5]. ASN02563583, as a potent synthetic GPR17 agonist, is positioned for use in cellular and ex vivo models examining the role of GPR17 activation in oligodendrocyte precursor cell (OPC) maturation, myelin formation, and remyelination processes. While MDL29951 has been shown to decrease myelination in primary oligodendrocyte cultures [6], the distinct potency and scaffold characteristics of ASN02563583 provide researchers with a complementary pharmacological tool for dissecting concentration-dependent and scaffold-specific effects on oligodendrocyte biology. The compound's application in neurological disease research is explicitly supported by multiple vendor technical datasheets and is consistent with the recognized therapeutic relevance of GPR17 in neurodegenerative conditions .

Standardized GPR17 Positive Control for High-Throughput Screening and Compound Profiling Workflows

The well-defined potency (IC50 = 0.64 nM, pEC50 = 9.96) , documented efficacy (Emax = 0.145 nM) , and formulation-ready solubility profile (100 mg/mL in DMSO) of ASN02563583 make it suitable for adoption as a standardized positive control in high-throughput screening (HTS) campaigns and compound profiling workflows targeting GPR17. The availability of validated stock solution preparation protocols and in vivo formulation methods supports consistent experimental execution across multiple laboratories and automated platforms. For industrial screening operations that require batch-to-batch consistency and reliable positive control performance over extended periods, ASN02563583's established stability parameters (powder: -20°C for 3 years; DMSO stock: -80°C for 6 months) provide a defined framework for compound management. The compound's high potency at sub-nanomolar concentrations also enables the use of minimal DMSO concentrations in assay wells, reducing solvent-related artifacts in high-throughput formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ASN02563583

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.